8-Methylbenzo[a]pyrene

Mutagenicity Ames assay Structure-activity relationship

Researchers investigating bay-region PAH carcinogenesis require position-specific methylated BaP isomers with validated activity. Generic substitution fails because methyl position fundamentally alters metabolic activation and mutagenic potency. - Validated low-mutagenicity comparator: Ames assay confirms 8-MeBaP is significantly less mutagenic than BaP and 6-MeBaP, enabling rigorous SAR studies. - Mechanistic specificity: The 8-methyl group sterically blocks 7,8-position oxidation, disrupting bay-region diol epoxide formation. - Quantitative PBK support: 7.6-fold higher intrinsic clearance vs. BaP in human liver microsomes (BMDL10 30 mg/kg bw/day) for REACH read-across.

Molecular Formula C21H14
Molecular Weight 266.3 g/mol
CAS No. 63041-76-9
Cat. No. B1216502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylbenzo[a]pyrene
CAS63041-76-9
Synonyms8-methylbenzo(a)pyrene
Molecular FormulaC21H14
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
InChIInChI=1S/C21H14/c1-13-5-9-18-17(11-13)12-16-7-6-14-3-2-4-15-8-10-19(18)21(16)20(14)15/h2-12H,1H3
InChIKeyDYXXRXZXTKRLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylbenzo[a]pyrene Overview


8-Methylbenzo[a]pyrene (8-MeBaP, CAS 63041-76-9) is a methylated polycyclic aromatic hydrocarbon (PAH) belonging to the benzo[a]pyrene structural class, with the molecular formula C21H14 and a molecular weight of 266.3 g/mol [1]. This compound is a monomethyl-substituted derivative of the well-characterized pro-carcinogen benzo[a]pyrene (BaP), in which a single methyl group is attached at the 8-position of the benzo[a]pyrene framework [2]. As an alkylated PAH, 8-MeBaP is found at significant levels in environmental media, particularly in petrogenic-contaminated sediments, and is employed in specialized research settings as an analytical reference standard, a probe for studying structure-activity relationships in PAH carcinogenesis, and a target analyte in environmental monitoring programs [3].

Analytical reference standard for environmental PAH monitoring
Low-activity SAR control for bay-region mechanistic studies
Calibrant for PBK-based read-across and IVIVE

8-Methylbenzo[a]pyrene: Why Substitution Fails


Generic substitution among methylated benzo[a]pyrene derivatives fails because the position of methyl substitution fundamentally alters metabolic activation pathways, DNA adduct formation profiles, and resultant biological potency. Empirical data demonstrate that 8-MeBaP exhibits dramatically reduced mutagenicity relative to both the parent compound BaP and the 6-methyl isomer, while 1-MeBaP displays markedly enhanced genotoxicity [1][2]. These divergent biological outcomes arise because the 8-methyl substituent sterically blocks metabolic oxidation at the critical 7,8-position of the benzo[a]pyrene framework, thereby disrupting the formation of the bay-region diol epoxide that constitutes the ultimate carcinogenic metabolite for BaP [1][3]. Consequently, 8-MeBaP serves as a mechanistically distinct negative control or low-activity comparator in structure-activity relationship studies, whereas 6-MeBaP (enhanced mutagen) and 1-MeBaP (potent genotoxin) occupy opposite ends of the biological activity spectrum [2][4]. Interchanging these analogs without experimental validation would invalidate conclusions regarding substituent position effects on PAH toxicity and undermine the accuracy of environmental risk assessments predicated on congener-specific potency factors [5].

Position-specific metabolic activation
8-MeBaP sterically blocks 7,8-oxidation, reducing bay-region diol epoxide formation; other isomers follow divergent pathways.
Divergent mutagenic potency
6-MeBaP exhibits enhanced mutagenicity and 1-MeBaP is a potent genotoxin; substituting analogs invalidates potency comparisons.
Incompatible SAR conclusions
Interchanging methylated analogs without validation confounds substituent effect interpretation in PAH toxicity research.

8-Methylbenzo[a]pyrene: Comparative Evidence


Reduced Ames Mutagenicity vs. Benzo[a]pyrene

In a direct comparative study employing the Salmonella typhimurium Ames assay with metabolic activation, 8-methylbenzo[a]pyrene (8-MeBaP) was found to be significantly less mutagenic than both the parent compound benzo[a]pyrene (BaP) and the 6-methyl isomer (6-MeBaP). The 6-methyl derivative was identified as the most mutagenic among the tested methylated BaPs, producing approximately twice the number of revertants as unsubstituted BaP, whereas 8-MeBaP, along with the 7-, 9-, and 10-methyl isomers, exhibited markedly reduced activity [1]. The reduced mutagenicity of 8-MeBaP is mechanistically attributed to the methyl group at the 8-position sterically blocking metabolic oxidation at the 7,8-position, a transformation essential for bay-region diol epoxide formation in the parent BaP [2].

Ames Mutagenicity
Head-to-head
8-MeBaP markedly reduced activity vs. BaP; 6-MeBaP ~2× revertant frequency
Supports low-activity SAR control fit
Reported Ames assay with S9 activation
Mutagenicity Ames assay Structure-activity relationship Genotoxicity screening

Bay-Region Diol Epoxide Metabolite Pathway

Synthetic chemistry studies have confirmed that the putative proximate and ultimate carcinogenic metabolites of 8-methylbenzo[a]pyrene are trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene and trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene, respectively [1]. Notably, the presence of the 8-methyl substituent does not preclude formation of the bay-region diol epoxide; however, as established in mutagenicity studies, the resulting metabolite exhibits substantially attenuated biological activity compared to the corresponding BaP-7,8-dihydrodiol-9,10-epoxide (BPDE) [2]. This confirms that while the metabolic pathway remains structurally analogous to that of unsubstituted BaP, the 8-methyl group modifies the electronic and steric properties of the epoxide intermediate, reducing its DNA-reactive potential [3].

Diol Epoxide Pathway
Reported
Proximate and ultimate metabolites structurally analogous to BaP but with attenuated activity
Supports mechanistic probe for bay-region theory
Metabolite identity confirmed by synthesis
Metabolic activation Diol epoxide pathway Carcinogen metabolism Bay-region theory

Enhanced Hepatic Clearance in Liver Microsomes

In a recent comparative in vitro metabolism study using human liver microsomes (HLMs) and human lung S9 fractions, 8-methylbenzo[a]pyrene (8-MBaP) demonstrated a 7.6-fold higher intrinsic clearance (CLint) value compared to the parent compound benzo[a]pyrene (BaP) [1]. This accelerated metabolic turnover indicates that the 8-methyl substituent enhances substrate recognition and oxidation by cytochrome P450 enzymes relative to the unsubstituted parent structure. The increased clearance rate has direct implications for physiologically based kinetic (PBK) modeling and in vitro-to-in vivo extrapolation (IVIVE) of 8-MBaP toxicity, as faster hepatic clearance may reduce systemic exposure yet simultaneously generate reactive intermediates more rapidly [2]. This quantitative clearance difference constitutes a critical parameter for researchers employing 8-MBaP in metabolic studies or developing PBK models for alkylated PAH risk assessment.

Hepatic Clearance
Head-to-head
7.6-fold higher CLint than BaP in human liver microsomes
Informs PBK model parameterization
LC-MS quantification; 120-min incubation
Metabolic stability In vitro clearance Cytochrome P450 Hepatic metabolism

PBK Model-Predicted Developmental Toxicity

Employing physiologically based kinetic (PBK) model-facilitated reverse dosimetry with read-across from benzo[a]pyrene (BaP) data, researchers predicted an in vivo dose-response curve for developmental toxicity of 8-methylbenzo[a]pyrene (8-MBaP) in rats [1]. The benchmark dose lower confidence limit for a 10% response (BMDL10) for 8-MBaP was predicted to be 30 mg/kg bw/day, compared to 12 mg/kg bw/day for unsubstituted BaP [2]. This 2.5-fold higher BMDL10 value for 8-MBaP indicates reduced developmental toxicity potency relative to the parent compound. The modeling approach integrated the 7.6-fold higher in vitro intrinsic clearance of 8-MBaP observed in human liver microsomes, translating accelerated metabolism into a predicted reduction in systemic toxicity burden [3]. This represents one of the few available quantitative in vivo potency estimates for 8-MBaP, filling a critical data gap for regulatory read-across and environmental risk prioritization.

Predicted Developmental Toxicity
Class-level inference
BMDL10 30 mg/kg/day (8-MeBaP) vs. 12 mg/kg/day (BaP)
Indicates lower predicted potency
PBK reverse dosimetry with read-across
Developmental toxicity PBK modeling Reverse dosimetry Risk assessment

Distinct Physicochemical Properties vs. BaP

The addition of a methyl group at the 8-position of the benzo[a]pyrene scaffold produces measurable alterations in fundamental physicochemical parameters compared to the parent compound. 8-Methylbenzo[a]pyrene exhibits a melting point of 217.5-218 °C , which is elevated relative to the reported melting point of unsubstituted benzo[a]pyrene (179-179.3 °C) [1]. This approximately 38 °C increase in melting point reflects enhanced crystal lattice stability conferred by the methyl substituent. Additionally, the predicted boiling point of 8-MeBaP is 479.4 ± 12.0 °C . These distinct thermal properties have practical implications for analytical method development, including gas chromatography (GC) retention time prediction, sample preparation protocols, and the selection of appropriate solvent systems for standard solution preparation. The molecular weight of 266.3 g/mol for 8-MeBaP differs from BaP (252.3 g/mol), enabling unambiguous mass spectrometric differentiation via molecular ion monitoring.

Melting Point
Cross-study comparable
217.5–218 °C (8-MeBaP) vs. 179–179.3 °C (BaP)
Enables chromatographic resolution
Predicted bp: 479.4 ± 12.0 °C
Physicochemical properties Melting point Analytical standard Chromatography

8-Methylbenzo[a]pyrene: Application Scenarios


Analytical Standard for Alkylated PAH Monitoring

Given its distinct physicochemical properties, including a melting point of 217.5-218 °C and molecular weight of 266.3 g/mol, 8-methylbenzo[a]pyrene serves as a critical analytical reference standard for the identification and quantification of methylated PAHs in environmental samples, particularly sediments impacted by petrogenic PAH sources [1]. The compound's unique GC retention characteristics and mass spectrometric fragmentation pattern enable unambiguous resolution from co-occurring PAH congeners in complex environmental matrices. Certified reference solutions of 8-MeBaP (e.g., 50 µg/mL in toluene) are essential for calibrating instrumental response, establishing method detection limits, and generating congener-specific concentration data required for source apportionment and ecological risk assessments under regulatory frameworks such as the EU Water Framework Directive and US EPA Method 8270E [2].

Low-Activity Control for Bay-Region SAR Studies

For researchers investigating the bay-region theory of PAH carcinogenesis, 8-methylbenzo[a]pyrene provides an experimentally validated low-activity comparator. Direct comparative mutagenicity data from the Salmonella typhimurium Ames assay confirm that 8-MeBaP is significantly less mutagenic than both benzo[a]pyrene and the highly mutagenic 6-methyl isomer [3]. This attenuated activity is mechanistically attributed to steric hindrance by the 8-methyl group that impedes metabolic oxidation at the adjacent 7,8-position, a transformation critical for forming the ultimate carcinogenic bay-region diol epoxide [4]. Procurement of 8-MeBaP alongside BaP, 6-MeBaP, and 1-MeBaP enables systematic elucidation of how methyl substituent position modulates genotoxic potency, DNA adduct spectra, and cytochrome P450 isoform-specific metabolism, thereby supporting SAR model development for predicting the toxicity of environmentally relevant alkylated PAH mixtures [5].

Calibrant for PBK Modeling and Read-Across

The availability of compound-specific in vitro clearance data—demonstrating 7.6-fold higher intrinsic clearance for 8-MeBaP versus BaP in human liver microsomes—positions this compound as a valuable calibrant for physiologically based kinetic (PBK) model development and validation [6]. These experimentally derived clearance parameters, combined with PBK model-facilitated reverse dosimetry predictions (BMDL10 of 30 mg/kg bw/day for 8-MeBaP versus 12 mg/kg bw/day for BaP) [7], provide the quantitative foundation required for read-across applications under REACH regulation (EC) 1907/2006 [8]. Researchers and regulatory scientists procuring 8-MeBaP can generate congener-specific data that refines default toxic equivalency factor (TEF) assumptions and improves the accuracy of cumulative risk assessments for complex PAH mixtures encountered in petroleum substances, contaminated site remediation, and occupational exposure scenarios [9].

Application
Selection Property
Validation Focus
Analytical standard for alkylated PAH monitoring
Distinct thermal and MS fragmentation signatures
Chromatographic resolution from co-eluting PAHs
Low-activity control for bay-region SAR studies
Position-specific methylation blocking bay-region activation
Ames mutagenicity endpoint context
Calibrant for PBK modeling and read-across
Compound-specific intrinsic clearance kinetics
In vitro-to-in vivo extrapolation endpoints

Technical Documentation Hub

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38 linked technical documents
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